molecular formula C18H32Si3 B14280734 [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) CAS No. 126116-84-5

[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)

Cat. No.: B14280734
CAS No.: 126116-84-5
M. Wt: 332.7 g/mol
InChI Key: GKCVODCFZCRLLF-UHFFFAOYSA-N
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Description

Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane is an organosilicon compound characterized by the presence of two cyclopentadienyl rings substituted with trimethylsilyl groups and a central dimethylsilane unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride, followed by the introduction of a dimethylsilane unit. The reaction conditions often require the use of strong bases such as sodium hydride or lithium diisopropylamide to deprotonate the cyclopentadienyl rings, facilitating their nucleophilic attack on trimethylsilyl chloride. The final step involves the coupling of the resulting trimethylsilyl-substituted cyclopentadienyl rings with a dimethylsilane precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the cleavage of the silicon-carbon bonds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or other hydride donors under anhydrous conditions.

    Substitution: Halogens, organometallic reagents, and catalysts under controlled temperatures and inert atmospheres.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Cleaved silicon-carbon products.

    Substitution: Functionalized cyclopentadienyl derivatives.

Scientific Research Applications

Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.

    Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane involves its ability to act as a ligand, forming stable complexes with transition metals. The trimethylsilyl groups provide steric protection, while the cyclopentadienyl rings facilitate coordination with metal centers. This unique combination allows the compound to participate in various catalytic and synthetic processes, influencing reaction pathways and product selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar trimethylsilyl groups but different core structure.

    Trimethylsilylcyclopentadiene: Contains a single cyclopentadienyl ring with trimethylsilyl substitution.

    Dimethylsilylcyclopentadiene: Features a dimethylsilyl unit bonded to a cyclopentadienyl ring.

Uniqueness

Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane is unique due to its dual cyclopentadienyl rings and central dimethylsilane unit, providing a distinct combination of steric and electronic properties. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.

Properties

CAS No.

126116-84-5

Molecular Formula

C18H32Si3

Molecular Weight

332.7 g/mol

IUPAC Name

dimethyl-bis(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silane

InChI

InChI=1S/C18H32Si3/c1-19(2,3)15-9-11-17(13-15)21(7,8)18-12-10-16(14-18)20(4,5)6/h9-14,17-18H,1-8H3

InChI Key

GKCVODCFZCRLLF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(C=C1)[Si](C)(C)C2C=CC(=C2)[Si](C)(C)C

Origin of Product

United States

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